molecular formula C23H25N7 B2499028 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955304-69-5

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2499028
CAS RN: 955304-69-5
M. Wt: 399.502
InChI Key: ZIWCKTUGANHDOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin derivatives involves multistep processes starting from basic pyrazole derivatives, which undergo various reactions including cyclization, chloro-amine coupling, and reaction with ethyl chloroacetate or ethyl malonate under specific conditions to produce the desired outcomes. For instance, novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate compounds were prepared through a multi-step synthesis involving heating of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d] pyrimidine with diethyl malonate under reflux, highlighting the complex synthetic routes employed in creating these compounds (Farghaly & Gomha, 2011).

Molecular Structure Analysis

The molecular structures of pyrazolo[3,4-d]pyrimidin derivatives are typically confirmed through a combination of analytical techniques, including elemental analysis, IR, ^1H-NMR, and mass spectral data. These methods provide comprehensive details about the compound's framework, confirming the successful synthesis and precise structural characteristics of the molecules involved in the study.

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin derivatives exhibit a range of chemical reactions, primarily based on their functional groups and the presence of active sites within their structures. These reactions include nucleophilic substitution, where a nucleophile selectively attacks a specific position on the molecule, leading to the formation of new derivatives. For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product (Ogurtsov & Rakitin, 2021).

Scientific Research Applications

Synthesis and Molecular Docking Studies

Several studies have developed efficient synthesis methods for ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives and explored their molecular docking and in vitro activities against Mycobacterium tuberculosis. Compounds within this category demonstrated potent antitubercular activity, with one particular compound showing a minimum inhibitory concentration (MIC) of 1.6 µg/mL, suggesting promising applications in tuberculosis treatment (Vavaiya et al., 2022).

Anticancer and Anti-5-lipoxygenase Agents

Research on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlighted the synthesis of a series of compounds with significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition. This study contributes to understanding the structure-activity relationship (SAR) and identifies potent compounds for further development (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Another research direction involves the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, aiming to evaluate their antimicrobial and anticancer activities. Compounds from this study showed higher anticancer activity compared to reference drugs and demonstrated good to excellent antimicrobial activity, underscoring their potential as dual-purpose therapeutic agents (Hafez et al., 2016).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential represent another significant application. This research provided valuable insights into the relationship between chemical structure and biological activity, offering a foundation for the development of new compounds with enhanced insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7/c1-2-28-13-15-29(16-14-28)23-26-21(25-18-9-5-3-6-10-18)20-17-24-30(22(20)27-23)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWCKTUGANHDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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